Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C₁₆H₂₂N₄O₂ and a molecular weight of 302.37 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indazole with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted indazole or piperazine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is often employed in the design of molecules that can interact with specific biological targets .
Medicine: Its structural features make it a valuable scaffold for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . The piperazine ring provides additional binding affinity and specificity, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
- Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate
- Tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
Comparison: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Biological Activity
Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
- Chemical Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
- CAS Number : 947498-81-9
- IUPAC Name : this compound
The compound features a tert-butyl group linked to a piperazine ring, with an indazole moiety that contributes to its biological properties. The indazole core is known for its diverse pharmacological effects, including enzyme inhibition and receptor modulation.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The indazole ring can form hydrogen bonds and hydrophobic interactions, which modulate the activity of these targets. This compound is often utilized in the design of molecules that can interact with specific biological pathways, making it a valuable scaffold for therapeutic development .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, compounds with similar structural features have been studied for their ability to inhibit IRAK4, an important enzyme in inflammatory signaling pathways . This suggests potential applications in treating inflammatory diseases.
Receptor Modulation
The compound may also function as a receptor modulator. Its structural characteristics allow it to interact with various G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes. The modulation of these receptors can lead to significant biological effects, including changes in cell signaling and metabolism.
Study on IRAK4 Inhibition
A study highlighted the development of IRAK4 inhibitors derived from similar indazole compounds. These inhibitors demonstrated potent biochemical activity against IRAK4, which is implicated in autoimmune diseases. The IC50 values for these inhibitors were reported in the nanomolar range, indicating high potency . While specific data for this compound was not detailed, its structural analogs suggest comparable efficacy.
Pharmacological Profiles
In vitro studies have shown that indazole derivatives can exhibit significant pharmacological activities, including anti-inflammatory and anticancer effects. For example, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines .
Comparison with Related Compounds
A comparative analysis with similar compounds reveals distinct biological profiles:
This table illustrates how variations in the indazole substitution pattern can lead to differing biological activities, highlighting the importance of structural modifications in drug development.
Properties
IUPAC Name |
tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVGDITYLKKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660873 | |
Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-81-9 | |
Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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